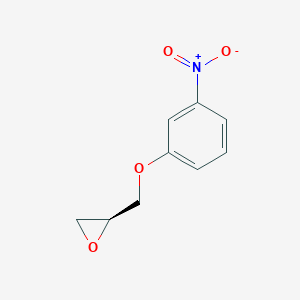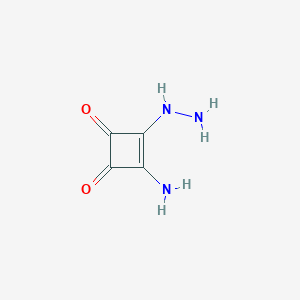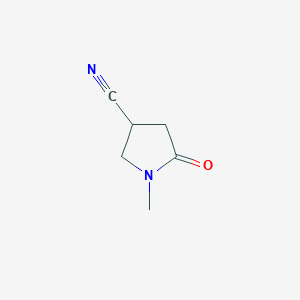![molecular formula C6H13NO4S B070002 Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI) CAS No. 178895-57-3](/img/structure/B70002.png)
Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI) is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of Methanesulfinic acid is not fully understood. However, it is believed to function as a reducing agent and antioxidant by donating electrons to reactive oxygen species (ROS) and other free radicals, thereby neutralizing their harmful effects. It has also been shown to inhibit the activity of certain enzymes that are involved in the production of ROS.
Biochemical and Physiological Effects:
Methanesulfinic acid has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and damage, which is implicated in many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Methanesulfinic acid has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methanesulfinic acid is its versatility as a reagent for the synthesis of various organic compounds. It is also relatively stable and easy to handle in the laboratory. However, one of the limitations of Methanesulfinic acid is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of Methanesulfinic acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of Methanesulfinic acid, particularly in the treatment of diseases associated with oxidative stress and inflammation. Additionally, the study of the mechanism of action of Methanesulfinic acid may lead to the development of new antioxidant and anti-inflammatory agents.
Synthesemethoden
Methanesulfinic acid can be synthesized using various methods, including the reaction of methane sulfonyl chloride with sodium methoxide or sodium sulfite. Another method involves the reaction of dimethyl sulfoxide with hydrogen peroxide in the presence of a catalyst. The synthesis of Methanesulfinic acid is a complex process that requires careful control of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
Methanesulfinic acid has been extensively studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology. It has been used as a reagent for the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. Methanesulfinic acid has also been studied for its potential as a reducing agent and antioxidant.
Eigenschaften
CAS-Nummer |
178895-57-3 |
|---|---|
Produktname |
Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI) |
Molekularformel |
C6H13NO4S |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
[(2-methylpropan-2-yl)oxycarbonylamino]methanesulfinic acid |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-4-12(9)10/h4H2,1-3H3,(H,7,8)(H,9,10) |
InChI-Schlüssel |
UTFBMVXBMJUCBI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCS(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCS(=O)O |
Synonyme |
Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)

![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)







![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)